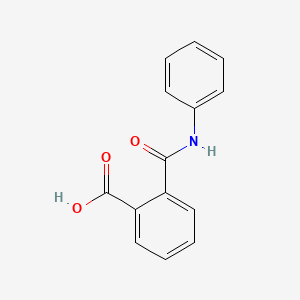

Ácido 2-(fenilcarbamoyl)benzoico

Descripción general

Descripción

2-(Phenylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C14H11NO3 . It is also known by other names such as phthalanillic acid and Lemax . The molecular weight of this compound is 241.24 g/mol .

Synthesis Analysis

2-(Phenylcarbamoyl)benzoic acids are synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds are characterized by spectral analysis .Molecular Structure Analysis

The IUPAC name of 2-(Phenylcarbamoyl)benzoic acid is 2-(phenylcarbamoyl)benzoic acid . The InChI code of this compound is 1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H, (H,15,16) (H,17,18) .Physical and Chemical Properties Analysis

2-(Phenylcarbamoyl)benzoic acid is a white to light yellow powder . It has a melting point of 167-168 degrees Celsius . The compound has a molecular weight of 241.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación

Actividad antioxidante

Un estudio ha demostrado que los derivados del ácido 2-(fenilcarbamoyl)benzoico se han sintetizado y evaluado para su actividad antioxidante in vitro . Los compuestos objetivo se prepararon mediante la unión de unidades farmacofóricas que poseen actividad antioxidante, incluidas hidrazonas, hidrazidas ácidas, imino, bases de Schiff y ftalimidas con ácido fenilcarbamoylbenzoico . Todos los compuestos probados mostraron una baja actividad antioxidante, excepto el compuesto 7, que mostró una actividad antioxidante moderada en comparación con el ácido ascórbico .

Síntesis de derivados

El ácido 2-(fenilcarbamoyl)benzoico se puede utilizar como precursor para la síntesis de varios derivados. Estos derivados se sintetizan mediante la unión de unidades farmacofóricas que poseen actividad antioxidante, incluidas hidrazonas, hidrazidas ácidas, imino, bases de Schiff y ftalimidas con ácido fenilcarbamoylbenzoico .

Actividad biológica y farmacológica

Muchas de las amidas e hidrazidas de los ácidos 1,2-dicarboxílicos y sus derivados, incluido el ácido 2-(fenilcarbamoyl)benzoico, se caracterizan por su baja toxicidad y una amplia variedad de actividad biológica y farmacológica .

Precursor para la síntesis de imidas cíclicas

Las monoamidas de los ácidos 1,2-dicarboxílicos, especialmente las monoamidas de los ácidos succínico, maleico y ftálico, se pueden considerar como precursores para la síntesis de imidas cíclicas .

Tratamiento, prevención o protección contra enfermedades

Debido a la contribución e implicación del estrés oxidativo en muchas enfermedades humanas, los antioxidantes, incluido el ácido 2-(fenilcarbamoyl)benzoico, se estudian intensamente en química medicinal y farmacología . Su uso principal es para el tratamiento, la prevención o la protección contra muchas enfermedades .

Reacción de Ullmann

Se han determinado las condiciones óptimas de preparación del ácido 2-(fenilamino)benzoico y el ácido 2-[(carboximetil)-(fenil)amino]benzoico mediante la reacción de Ullmann bajo irradiación de microondas .

Safety and Hazards

Direcciones Futuras

There is ongoing research into the properties and potential applications of 2-(Phenylcarbamoyl)benzoic acid and its derivatives. For example, new derivatives of phenylcarbamoylbenzoic acid have been synthesized and evaluated for their in vitro antioxidant activity . These studies could pave the way for future research into the potential uses of this compound in various fields.

Mecanismo De Acción

Target of Action

The primary target of 2-(Phenylcarbamoyl)benzoic acid is PqsE , a thioesterase enzyme . PqsE is vital for the virulence of Pseudomonas aeruginosa, a leading cause of hospital-acquired infections . This makes PqsE an attractive target for inhibition .

Mode of Action

2-(Phenylcarbamoyl)benzoic acid noncompetitively inhibits PqsE . This means that the compound binds to a site on the enzyme other than the active site, changing the enzyme’s shape and making it less effective .

Biochemical Pathways

The inhibition of pqse disrupts the normal functioning of pseudomonas aeruginosa, reducing its virulence .

Result of Action

The inhibition of PqsE by 2-(Phenylcarbamoyl)benzoic acid reduces the virulence of Pseudomonas aeruginosa . This could potentially make infections caused by this bacterium easier to treat.

Análisis Bioquímico

Biochemical Properties

It is known that benzylic compounds, such as 2-(Phenylcarbamoyl)benzoic acid, are activated towards free radical attack . This suggests that 2-(Phenylcarbamoyl)benzoic acid may interact with enzymes, proteins, and other biomolecules in a manner similar to other benzylic compounds .

Cellular Effects

Benzylic compounds are known to show enhanced reactivity due to the adjacent aromatic ring , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic compounds can undergo SN1, SN2, and E1 reactions . This suggests that 2-(Phenylcarbamoyl)benzoic acid may exert its effects at the molecular level through similar reactions.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Metabolic Pathways

It is known that benzoic acid acts as a precursor for many primary and secondary metabolites , suggesting that 2-(Phenylcarbamoyl)benzoic acid may be involved in similar metabolic pathways.

Propiedades

IUPAC Name |

2-(phenylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUPUOGOCIFZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197080 | |

| Record name | Lemax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-29-1 | |

| Record name | Phthalanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lemax | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lemax | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTHALANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL6ZPY93NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

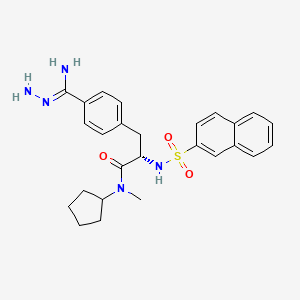

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

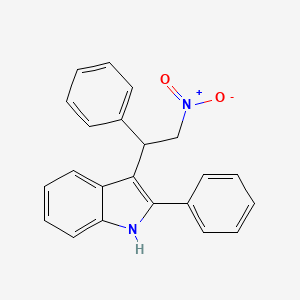

![3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole](/img/structure/B1674638.png)

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine](/img/structure/B1674641.png)

![(3bS,8bR)-3,3b,4,5,8,8b,9,10-octahydroindazolo[7,6-g]indazole](/img/structure/B1674653.png)